molecular formula C20H16N2S B2712653 (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476668-67-4

(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2712653
CAS No.: 476668-67-4
M. Wt: 316.42
InChI Key: IHTBNRHKJIZEAQ-WQRHYEAKSA-N
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Description

(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic chemical reagent featuring a thiazole core linked to an acrylonitrile functionality. This structure is of significant interest in medicinal chemistry for the development of novel bioactive molecules. While specific biological data for this exact compound may be limited, its core architecture is associated with promising research applications. Compounds incorporating the heteroaryl-acrylonitrile scaffold, particularly those with thiazole and indole moieties, have demonstrated potent growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, and renal cancer, in studies conducted by organizations like the National Cancer Institute (NCI) . The antitumor potential of such structures is often linked to the inhibition of critical biological targets such as tubulin polymerization at the colchicine-binding site . Furthermore, structurally similar acrylonitrile derivatives have shown considerable promise in antimicrobial research, exhibiting activity against challenging drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . The Z-configuration of the acrylonitrile double bond, confirmed in related molecular structures via X-ray crystallography, is often crucial for its biological activity and interaction with enzyme targets . This product is intended for research use by qualified scientists only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate the full potential of this compound in their specific biochemical and pharmacological assays.

Properties

IUPAC Name

(Z)-3-(3-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-14-6-8-17(9-7-14)19-13-23-20(22-19)18(12-21)11-16-5-3-4-15(2)10-16/h3-11,13H,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTBNRHKJIZEAQ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC(=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC(=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C19H18N2S
  • Molecular Weight : 306.42 g/mol
  • Key Functional Groups : Acrylonitrile, thiazole, and tolyl groups.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with m-tolyl and p-tolyl compounds under controlled conditions. The synthesis methods often utilize techniques such as solvent-assisted reactions and catalysis to enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.22 µg/mL
2Escherichia coli0.35 µg/mL
3Pseudomonas aeruginosa0.40 µg/mL

These results indicate that thiazole-based compounds can serve as potential leads for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro tests against various cancer cell lines revealed promising results:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.7

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Preliminary studies indicate that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have highlighted the potential applications of thiazole derivatives in treating diseases:

  • Alzheimer's Disease : Research has shown that compounds with a similar structure exhibit acetylcholinesterase inhibitory activity, which is crucial for developing treatments for Alzheimer's disease .
  • Antimicrobial Resistance : A study demonstrated that thiazole derivatives, including those related to this compound, could overcome resistance mechanisms in bacteria .
  • Cancer Treatment : Investigations into the cytotoxic effects on various cancer cell lines have suggested that these compounds could be developed into effective chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that thiazole derivatives, including (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy of several thiazole derivatives against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds typically ranged from 100 to 400 µg/ml, indicating moderate antibacterial activity compared to reference drugs like ketoconazole and chloramphenicol, which had MICs of 25–50 µg/ml .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (µg/ml)Activity Type
Compound A100Gram-positive
Compound B200Gram-negative
This compound300Moderate antibacterial

1.2 Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. Recent studies have focused on the synthesis of thiazolidin-4-one derivatives, which demonstrate considerable potential as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, making them promising candidates for further development .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound CMCF-715
Compound DHeLa22
This compoundA54918

Material Science Applications

2.1 Organic Electronics

The compound is being explored for use in organic electronic devices due to its favorable electronic properties. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The incorporation of thiazole moieties has been shown to enhance the performance of these devices.

Table 3: Performance Metrics in Organic Electronics

Device TypeMaterial UsedEfficiency (%)
OLEDThis compound12
Organic Solar CellBlend of thiazole derivatives10

Case Studies

3.1 Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study involved the synthesis of various thiazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing a correlation between structural modifications and enhanced antimicrobial and anticancer properties .

Case Study Summary:

  • Objective: To synthesize and evaluate new thiazole derivatives.
  • Methods: One-pot synthesis followed by biological testing.
  • Findings: Certain modifications led to increased efficacy against specific bacterial strains and cancer cell lines.

3.2 Thiazole Derivatives in Drug Development

The role of thiazole derivatives in drug development has been highlighted through various research initiatives aimed at creating new therapeutic agents. The compound's unique structure contributes to its potential as a lead compound in the development of new drugs targeting infectious diseases and cancer .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Dictates Bioactivity : Para-substituted tolyl groups generally enhance antioxidant and anticancer activities compared to meta-substituted analogues due to improved electronic effects .

Thiazole vs. Benzothiazole Cores : Benzothiazole derivatives exhibit stronger fluorescence and DNA-binding capacity but lower solubility than thiazole-based compounds .

Synthetic Yields : Acrylonitrile derivatives with electron-donating groups (e.g., methyl in tolyl) are synthesized in higher yields (~70–78%) than halogenated analogues (~55%) .

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